molecular formula C13H18O2 B1283754 (S)-2-(4-Butylphenyl)-propionic acid CAS No. 404354-76-3

(S)-2-(4-Butylphenyl)-propionic acid

Cat. No.: B1283754
CAS No.: 404354-76-3
M. Wt: 206.28 g/mol
InChI Key: FEFPDZIYEWFQFK-JTQLQIEISA-N
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Description

(S)-2-(4-Butylphenyl)-propionic acid is a chiral non-steroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. It is a derivative of propionic acid and is known for its effectiveness in treating pain, inflammation, and fever. The compound is often used in the treatment of conditions such as arthritis, menstrual pain, and other musculoskeletal disorders.

Scientific Research Applications

(S)-2-(4-Butylphenyl)-propionic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Investigated for its effects on cellular signaling pathways and inflammation.

    Medicine: Studied for its therapeutic effects in treating pain, inflammation, and fever.

    Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Butylphenyl)-propionic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-butylbenzene.

    Grignard Reaction: The 4-butylbenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form 4-butylphenyl magnesium bromide.

    Carboxylation: The Grignard reagent is then carboxylated with carbon dioxide to form 2-(4-butylphenyl)-propionic acid.

    Resolution: The racemic mixture of 2-(4-butylphenyl)-propionic acid is resolved into its enantiomers using chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The resolution of the racemic mixture is typically achieved using chiral chromatography or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Butylphenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces nitrated, sulfonated, or halogenated derivatives.

Mechanism of Action

The mechanism of action of (S)-2-(4-Butylphenyl)-propionic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins.

Comparison with Similar Compounds

(S)-2-(4-Butylphenyl)-propionic acid is similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen. it is unique in its specific chiral configuration, which can influence its pharmacokinetic and pharmacodynamic properties. The (S)-enantiomer is often more potent and has fewer side effects compared to the ®-enantiomer.

List of Similar Compounds

  • Ibuprofen
  • Naproxen
  • Ketoprofen
  • Flurbiprofen

Properties

IUPAC Name

(2S)-2-(4-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFPDZIYEWFQFK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193456
Record name p-Butylhydratropic acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404354-76-3
Record name p-Butylhydratropic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404354763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Butylhydratropic acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(4-Butylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BUTYLHYDRATROPIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the helical twisting power (HTP) value in the context of chiral dopants for nematic liquid crystals?

A1: The helical twisting power (HTP) is a crucial parameter for evaluating the effectiveness of chiral dopants in nematic liquid crystals. [] A higher HTP value indicates a stronger ability of the chiral dopant to induce a helical twist in the nematic liquid crystal structure. This helical structure is essential for various applications, including liquid crystal displays (LCDs), as it governs the optical properties of the material. The research found that (S)-2-(4-Butylphenyl)-propionic acid, specifically the derivative (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one, exhibited a notably high HTP value (20.4 μm-1), suggesting its potential as an effective chiral dopant. []

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